![molecular formula C22H30O7Si B14349880 (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone CAS No. 98460-22-1](/img/structure/B14349880.png)
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone: is a complex organic compound that features both phenolic and silane functional groups This compound is of interest due to its unique structural properties, which combine the reactivity of phenolic hydroxyl groups with the versatility of silane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the phenolic component, followed by the introduction of the silane group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or chromatography, are essential to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols under appropriate conditions.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone is used as a precursor for the synthesis of advanced materials, including polymers and composites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: The compound’s phenolic groups make it a potential candidate for biological applications, such as enzyme inhibitors or antioxidants. Its ability to interact with biological molecules can be exploited in drug design and development.
Medicine: In medicine, the compound’s reactivity and functional groups can be utilized to develop new therapeutic agents. Its potential antioxidant properties may be beneficial in treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in
Propiedades
Número CAS |
98460-22-1 |
|---|---|
Fórmula molecular |
C22H30O7Si |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(2,4-dihydroxyphenyl)-[4-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O7Si/c1-4-27-30(28-5-2,29-6-3)15-7-14-26-19-11-8-17(9-12-19)22(25)20-13-10-18(23)16-21(20)24/h8-13,16,23-24H,4-7,14-15H2,1-3H3 |
Clave InChI |
RGMSQVLTXMCSNZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


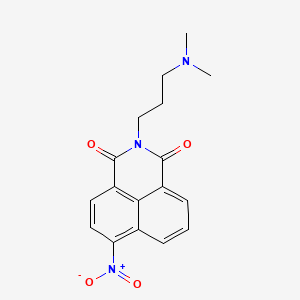
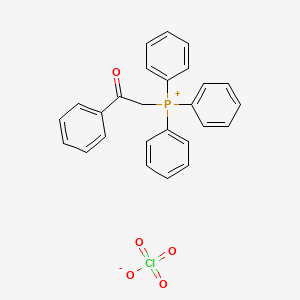
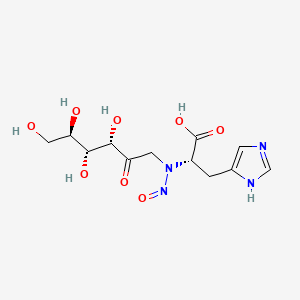

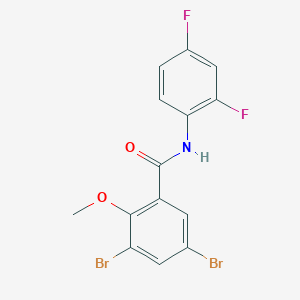
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
silyl](/img/structure/B14349844.png)

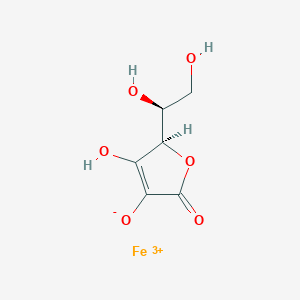



![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

